![molecular formula C18H26N4O4S2 B2783349 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole CAS No. 1797146-54-3](/img/structure/B2783349.png)
3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including isoxazole, thiazole, sulfonyl, and bipiperidin. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as 1,3,4-thiadiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines have been synthesized via reactions of hydrazonoyl halides .Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole involves the inhibition of PIM1 kinase activity. This kinase is involved in the phosphorylation of various substrates, including proteins that regulate cell cycle progression and apoptosis. Inhibition of PIM1 by this compound leads to the suppression of these cellular processes, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects in various cell types. It has also been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole in lab experiments include its specificity for PIM1 kinase, its potency, and its ability to inhibit the growth of various cancer cell lines. However, its limitations include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole. These include the optimization of its pharmacokinetic properties to improve its efficacy in vivo, the identification of its potential off-target effects, and the development of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, the use of this compound in the treatment of other diseases, such as inflammation and infections, should be explored.
Synthesemethoden
The synthesis of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole involves several steps. The starting material is 4-(2-aminoethyl)thiazole, which is reacted with 1,4-dibromobutane to form 4-(bromobutyl)thiazole. This intermediate is then reacted with 1,4-bis(4-piperidinyl)butane to form 4-(4-(piperidin-1-yl)butyl)thiazole. The final step involves the reaction of this intermediate with 3,5-dimethyl-4-isoxazole sulfonic acid chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole has been extensively used in scientific research as a specific inhibitor of a protein kinase called PIM1. This kinase has been implicated in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of PIM1 by this compound has been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S2/c1-13-17(14(2)26-20-13)28(23,24)22-10-3-15(4-11-22)21-8-5-16(6-9-21)25-18-19-7-12-27-18/h7,12,15-16H,3-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQMQNXBGFLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.